

In Silico Prediction of p-Coumaroyl-beta-D-glucose Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B3031805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico predicted bioactivity of p-Coumaroyl-beta-D-glucose, a naturally occurring phenolic compound. The document summarizes predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, potential biological activities based on molecular docking studies of related compounds, and detailed experimental protocols for in vitro validation. Furthermore, this guide presents key signaling pathways potentially modulated by this compound and a generalized workflow for in silico bioactivity prediction, visualized using Graphviz diagrams.

Predicted Bioactivities and Physicochemical Properties

In the absence of extensive in silico studies specifically targeting p-Coumaroyl-beta-D-glucose, its bioactivity can be inferred from studies on its aglycone, p-coumaric acid, and closely related isomers, as well as through the use of online prediction tools. The primary predicted bioactivities include anti-inflammatory, antioxidant, and anticancer effects.

Data Presentation

The following tables summarize the predicted physicochemical and ADMET properties of p-Coumaroyl-beta-D-glucose generated using various in silico models. Molecular docking data for related compounds are also presented to provide insights into potential molecular targets.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of p-Coumaroyl-beta-D-glucose

Property	Predicted Value	Prediction Tool
Molecular Formula	C15H18O8	-
Molecular Weight	326.30 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C=CC(=O)O[C@@H]2--INVALID-LINK--CO)O)O">C@HO)O</chem>	PubChem[1]
logP (o/w)	-0.51	ALOGPS
Water Solubility	8.2 g/L	ALOGPS
Hydrogen Bond Donors	5	ChemAxon
Hydrogen Bond Acceptors	7	ChemAxon
Polar Surface Area	136.68 Å ²	ChemAxon
Lipinski's Rule of Five	Yes (0 violations)	ChemAxon
Bioavailability Score	0.55	SwissADME

Table 2: Predicted ADMET Profile of p-Coumaroyl-beta-D-glucose

Parameter	Predicted Value/Classification	Prediction Tool
Absorption		
Caco-2 Permeability (logPapp in 10 ⁻⁶ cm/s)	0.083	pkCSM
Intestinal Absorption (Human) (% Absorbed)	85.39%	pkCSM
Distribution		
VDss (human) (log L/kg)	-0.536	pkCSM
BBB Permeability (logBB)	-1.583	pkCSM
CNS Permeability (logPS)	-2.618	pkCSM
Metabolism		
CYP2D6 Substrate	No	pkCSM
CYP3A4 Substrate	No	pkCSM
CYP1A2 Inhibitor	No	pkCSM
CYP2C19 Inhibitor	No	pkCSM
CYP2C9 Inhibitor	Yes	pkCSM
CYP2D6 Inhibitor	No	pkCSM
CYP3A4 Inhibitor	No	pkCSM
Excretion		
Total Clearance (log ml/min/kg)	0.222	pkCSM
Renal OCT2 Substrate	No	pkCSM
Toxicity		
AMES Toxicity	No	pkCSM
hERG I Inhibitor	No	pkCSM

Hepatotoxicity	No	pkCSM
Skin Sensitisation	No	pkCSM

Table 3: Molecular Docking Data of Related Compounds against Relevant Protein Targets

Compound	Protein Target	PDB ID	Predicted Binding Energy (kcal/mol)	Reference
p-Coumaric acid	TNF- α	-	-175.7 cal/mol (converted to -0.1757 kcal/mol)	
Flavonoid derivatives	COX-2	-	-10.6 to -21.5	[2]
Penta-galloyl-glucose	AKT	-	-10.8	[1]

Experimental Protocols for Bioactivity Validation

To validate the in silico predictions, the following detailed experimental protocols for antioxidant, anticancer, and anti-inflammatory assays are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Dissolve p-Coumaroyl-beta-D-glucose in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.
- Assay Procedure:
 - Add 100 μ L of each sample dilution to a 96-well microplate.

- Add 100 µL of the 0.1 mM DPPH solution to each well.
- As a positive control, use a known antioxidant such as ascorbic acid or Trolox, prepared in the same manner as the sample.
- For the blank, use 100 µL of methanol instead of the sample.
- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation of Scavenging Activity:
 - % Scavenging = $[(\text{Absorbance of Blank} - \text{Absorbance of Sample}) / \text{Absorbance of Blank}] \times 100$
 - The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Anticancer Activity: MTT Assay

- Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Sample Treatment: Treat the cells with various concentrations of p-Coumaroyl-beta-D-glucose for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
- MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Calculation of Cell Viability:
 - % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
 - The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

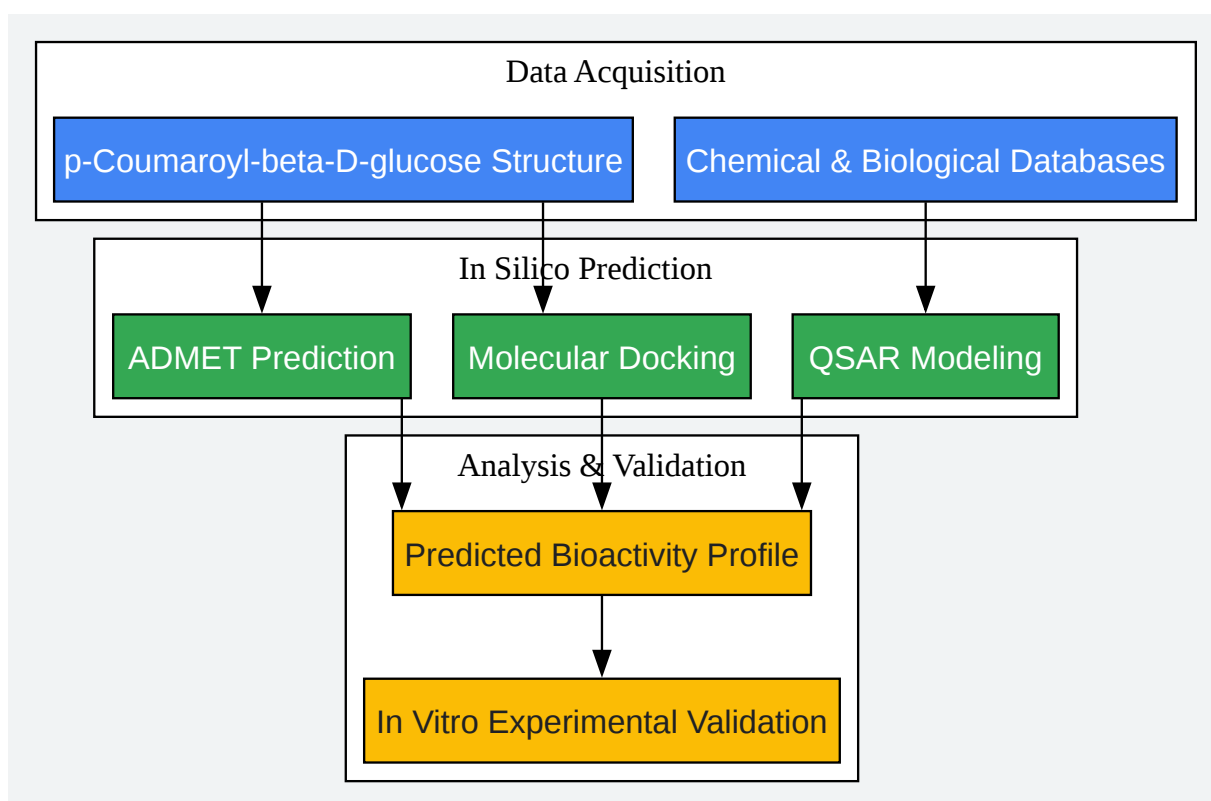
Anti-inflammatory Activity: LPS-Induced RAW 264.7 Macrophage Assay

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight.
- Sample Treatment: Pre-treat the cells with different concentrations of p-Coumaroyl-beta-D-glucose for 1 hour.
- LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without sample treatment should be included.
- Nitric Oxide (NO) Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate for 10 minutes at room temperature.
 - Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

- Pro-inflammatory Cytokine Measurement (ELISA):
 - Measure the levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

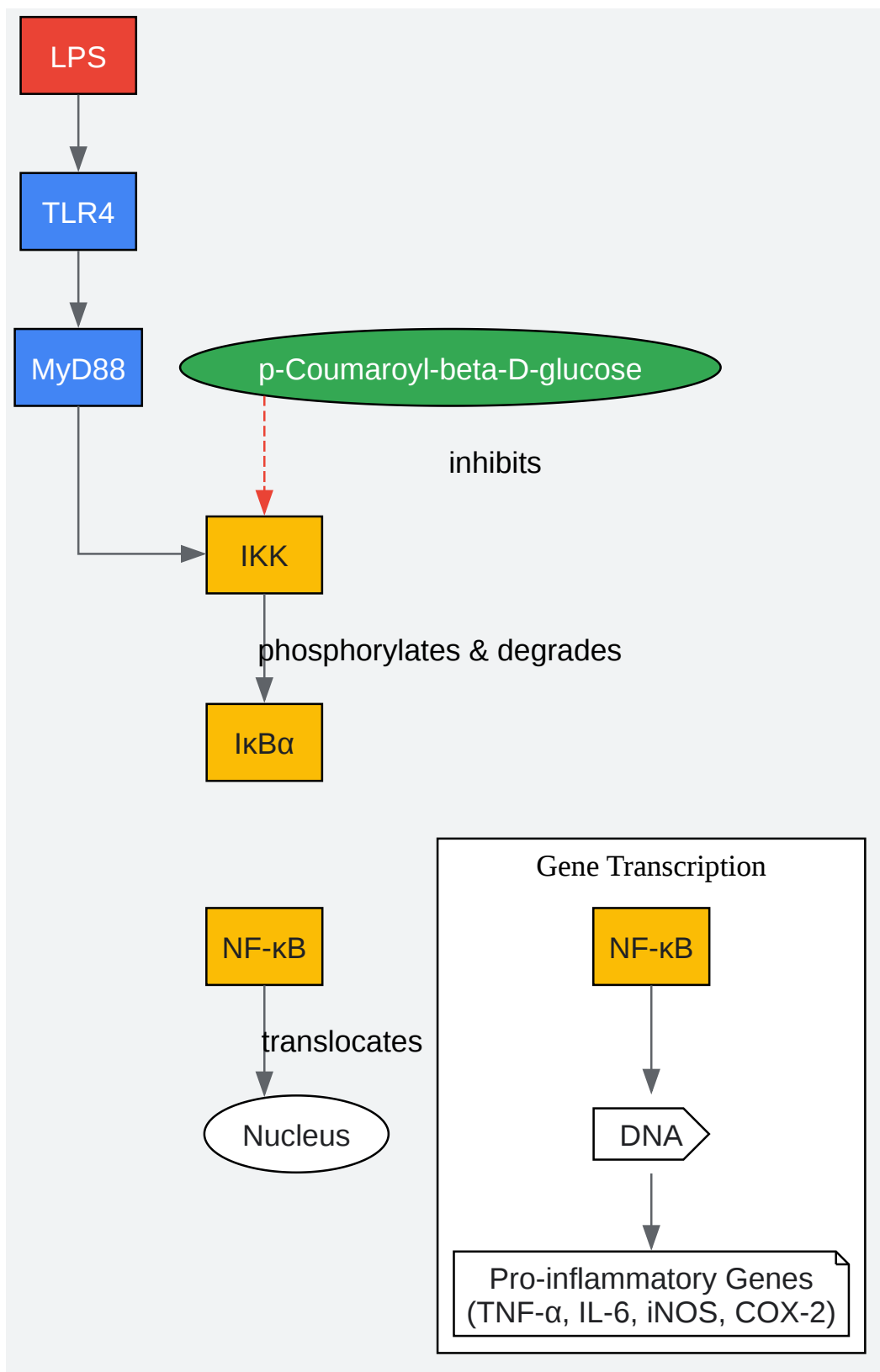
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the in silico prediction and potential mechanisms of action of p-Coumaroyl-beta-D-glucose.



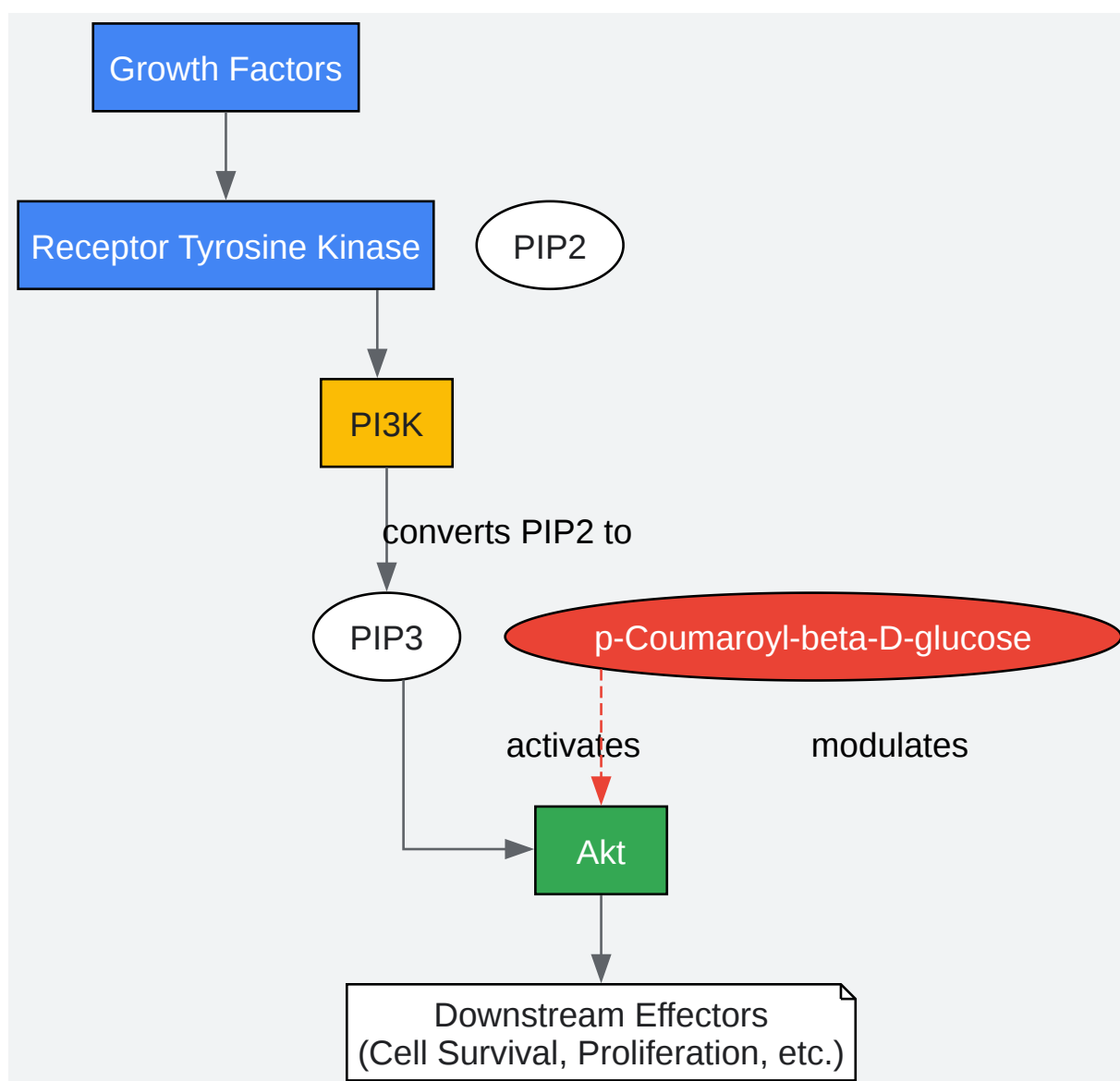
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A generalized workflow for in silico bioactivity prediction.



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Potential anti-inflammatory mechanism via the NF-κB pathway.



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Potential modulation of the PI3K/Akt signaling pathway.

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References

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- 2. researchgate.net [researchgate.net]
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